3-(1-吡咯烷甲基)苯甲酸盐酸盐

描述

Synthesis Analysis

The synthesis of pyrrole derivatives can involve multi-component reactions, as seen in the synthesis of a penta-substituted pyrrole derivative using a natural hydroxyapatite catalyzed reaction . Similarly, the synthesis of benzoic acid derivatives, such as those mentioned in the first paper, involves the substitution of hydroxyl hydrogens with other moieties . These methods could potentially be adapted for the synthesis of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using spectroscopic techniques like NMR, FT-IR, and X-ray crystallography . For instance, the crystal and molecular structures of cognition activators related to pyrrolidine were determined by X-ray analysis, and their conformations were deduced from theoretical calculations . These techniques would be essential for confirming the structure of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride once synthesized.

Chemical Reactions Analysis

Pyrrole and pyrrolidine derivatives can undergo various chemical reactions. For example, benzo[e]pyrrolo[3,2-g]indole-2,9-dicarboxylic acid dichloride was condensed with amines and phenols to yield diamides and activated diesters . Similarly, 3-Hydroxy-3-pyrrolin-2-ones were reacted with binucleophiles like hydrazine hydrate to form new compounds . These reactions demonstrate the reactivity of the pyrrole ring and could provide insights into the chemical behavior of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrrole ring can affect the compound's stability, reactivity, and spectral properties . Theoretical studies, such as density functional theory (DFT), can predict these properties and provide a deeper understanding of the compound's behavior . The physical and chemical properties of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride would need to be analyzed in a similar manner to fully characterize the compound.

科学研究应用

液晶相和聚合

- 多层结构的固定:一项研究重点关注一种可聚合的苯甲酸衍生物,3,5-双(丙烯酰氧甲基)-4-十六烷氧基苯甲酸,当与各种二吡啶基化合物络合时,形成单向近晶 A 液晶相。这些配合物的聚合保持了它们的多层结构,展示了在材料科学应用中创建稳定的液晶结构的潜在应用 (岸川、平井和 KOHMOTO,2008)。

基于镧系元素的配位聚合物

- 合成、晶体结构和光物理性质:对芳香羧酸(如 3,5-双(苯甲氧基)苯甲酸和 3,5-双(吡啶-2-基甲氧基)苯甲酸)的研究,导致了镧系元素配位化合物的开发。由于其结构化的光物理性质和发光效率,这些化合物在光学材料中显示出巨大的潜力 (Sivakumar、Reddy、Cowley 和 Butorac,2011)。

氢键共晶体

- 苯甲酸和两性离子 L-脯氨酸的共晶体结构:苯甲酸与 L-脯氨酸共晶的研究突出了利用非中心对称共晶化在手性空间群中形成晶体的用途,揭示了分子相互作用和晶体工程的见解 (Chesna、Cox、Basso 和 Benedict,2017)。

非线性光学材料

- 基于二维配位网络的合理设计:已经合成了具有 m-吡啶甲酸盐配体的锌(II) 和镉(II) 配位网络,以形成非中心二维网格,旨在开发用于非线性光学应用的极性固体。这项研究为设计具有显着二次谐波产生效率的材料奠定了基础 (Evans 和 Lin,2001)。

配合物的合成和生物细胞毒性

- 钯(II) 和铂(II) 配合物:合成了基于吡唑基甲基苯甲酸的新配体,导致形成了与钯(II) 和铂(II) 的金属有机配合物。这些配合物已被研究用于它们的固态表征和对癌细胞系的潜在细胞毒性,展示了配位化学和生物医学研究的交叉 (McKay 等,2016)。

属性

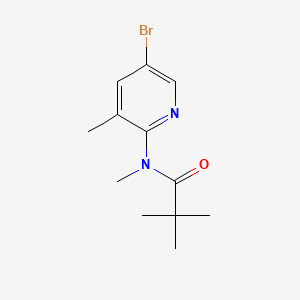

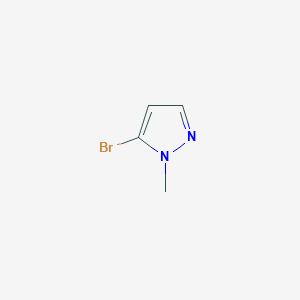

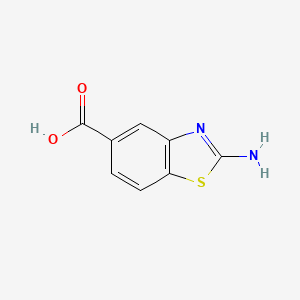

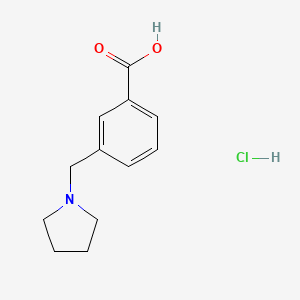

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORITTZEFSYNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594626 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887922-93-2 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。